4-(Dodecyloxy)benzene-1,3-diamine
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Overview
Description
4-(Dodecyloxy)benzene-1,3-diamine is an organic compound characterized by the presence of a dodecyloxy group attached to a benzene ring, which also contains two amine groups at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-dodecyloxy-1,3-dinitrobenzene with reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon to yield the desired diamine compound .
Industrial Production Methods
Industrial production of 4-(Dodecyloxy)benzene-1,3-diamine may involve large-scale nitration of dodecyloxybenzene followed by catalytic hydrogenation to introduce the amine groups. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-(Dodecyloxy)benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, quinones, and amine-functionalized compounds .
Scientific Research Applications
4-(Dodecyloxy)benzene-1,3-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of advanced polymers and materials.
Biology: Investigated for its potential as a bioactive molecule in drug development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and surfactants.
Mechanism of Action
The mechanism by which 4-(Dodecyloxy)benzene-1,3-diamine exerts its effects involves interactions with cellular membranes and proteins. The dodecyloxy group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and disrupt cellular processes. The amine groups can form hydrogen bonds and ionic interactions with biological targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Dodecyloxy)benzene-1,3-diamine: Unique due to its specific substitution pattern and functional groups.
4-(Dodecyloxy)-1,4-benzenediamine: Similar structure but different positional isomer.
4-(Dodecyloxy)-1,2-benzenediamine: Another positional isomer with distinct properties.
4-(Dodecyloxy)-1,3-benzenediol: Contains hydroxyl groups instead of amine groups.
Uniqueness
This compound is unique due to its combination of lipophilic and hydrophilic functional groups, making it versatile for various applications in materials science and pharmaceuticals .
Properties
IUPAC Name |
4-dodecoxybenzene-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O/c1-2-3-4-5-6-7-8-9-10-11-14-21-18-13-12-16(19)15-17(18)20/h12-13,15H,2-11,14,19-20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNWBQXABYLBMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=C(C=C(C=C1)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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